molecular formula C20H18N2O2S B3011604 2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866807-95-6

2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B3011604
CAS No.: 866807-95-6
M. Wt: 350.44
InChI Key: VTEIYCYPFJKGIF-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-pyrimidine-thione class, characterized by a fused chromene (benzopyran) and pyrimidine ring system with a thione (-C=S) group at position 2. The 4-ethylphenyl substituent at position 2 and the methoxy group at position 9 contribute to its unique electronic and steric properties.

Properties

IUPAC Name

2-(4-ethylphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-3-12-7-9-13(10-8-12)18-21-19-15(20(25)22-18)11-14-5-4-6-16(23-2)17(14)24-19/h4-10H,3,11H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEIYCYPFJKGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves several steps One common method includes the cyclization of appropriate starting materials under specific conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product .

Chemical Reactions Analysis

2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .

Scientific Research Applications

2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs differ in substituents on the phenyl ring, chromene/pyrimidine backbone, or the presence of additional functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Molecular Formula CAS Number Key Features
2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione (Target) 4-ethylphenyl (C2), methoxy (C9) C₂₀H₁₈N₂O₂S Not provided Enhanced lipophilicity due to ethyl group; methoxy improves solubility
2-(3-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione 3-chlorophenyl (C2) C₁₈H₁₃ClN₂O₂S 866807-88-7 Chlorine increases electronegativity; potential for halogen bonding
9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-...hexahydrochromeno[2,3-d]pyrimidin-4-one 2-chlorobenzylidene (C9), 2-chlorophenyl (C5) C₂₇H₁₉Cl₂N₂O₂ Not provided Chlorine substituents enhance reactivity; ketone (C=O) vs. thione (C=S) alters polarity
Thieno[2,3-d]pyrimidine-4(1H)-thione (Market analog) Thieno backbone (replaces chromene) C₆H₄N₂S₂ 14080-55-8 Thiophene ring increases π-conjugation; broader industrial applications
Key Observations :

Substituent Impact :

  • The ethyl group in the target compound improves lipophilicity compared to the chlorophenyl analogs, which may influence membrane permeability in biological systems .
  • Methoxy groups (e.g., at C9) enhance solubility in polar solvents, whereas chlorine substituents favor electrophilic interactions in receptor binding .

Backbone Variations: Replacing the chromene ring with thieno (as in Thieno[2,3-d]pyrimidine-4(1H)-thione) reduces aromaticity but increases thermal stability, making it suitable for materials science applications .

Key Observations :
  • The target compound’s synthesis likely involves condensation reactions with primary amines and formalin, contrasting with the acylation/cyclization steps used for chlorophenyl analogs .
  • Industrial production of thieno-pyrimidine-thiones emphasizes cost-effective scaling, while chromeno derivatives are typically lab-synthesized for niche pharmacological studies .

Biological Activity

Overview

2-(4-ethylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. The unique structure of this compound suggests potential applications in various therapeutic areas, particularly in oncology and anti-inflammatory treatments.

Chemical Structure and Properties

The IUPAC name for this compound is 2-(4-ethylphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione. Its molecular formula is C20H18N2O2S, with a molecular weight of 354.43 g/mol. The compound features a thione functional group, which contributes to its biological activity.

Property Value
IUPAC Name2-(4-ethylphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Molecular FormulaC20H18N2O2S
Molecular Weight354.43 g/mol

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Properties : It may inhibit the activity of enzymes involved in inflammatory processes, offering therapeutic benefits in treating inflammatory diseases.
  • Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic effects against cancer cell lines, including MCF-7 and HeLa cells. The cytotoxicity is likely linked to its ability to inhibit cell proliferation.

The mechanism of action for this compound involves interactions with specific molecular targets. It may inhibit certain enzymes or receptors that are crucial for cancer cell growth and inflammation. This modulation can lead to reduced cell proliferation and inflammation.

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of various pyrimidine derivatives, this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating effective inhibition of cell growth (exact IC50 values need to be determined through experimental assays).
  • Anti-inflammatory Studies : Research has indicated that compounds similar to this thione can effectively reduce inflammation markers in vitro and in vivo models, suggesting that this compound may have similar effects.

Comparative Analysis

When compared to other chromeno-pyrimidine derivatives, this compound stands out due to its specific substituents which enhance its biological activity. For instance:

Compound Activity Type Notable Effects
2-(4-Ethylphenyl)-9-methoxy...CytotoxicEffective against MCF-7 cells
Thieno[2,3-d]pyrimidinesAntitumorInhibits A549 and MCF-7 cell proliferation
Chromeno[2,3-d]pyrimidinesAntimicrobialBroad-spectrum antimicrobial properties

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